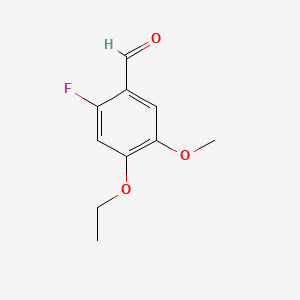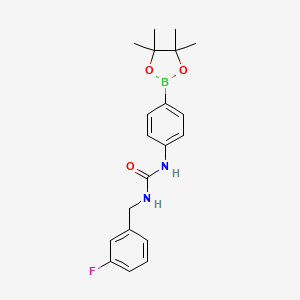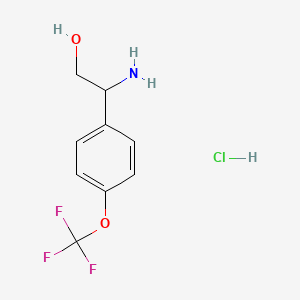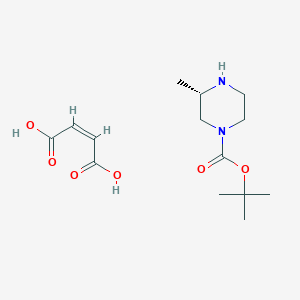
(S)-4-N-Boc-2-methylpiperazine maleic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID is a chemical compound with the molecular formula C14H24N2O6. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID typically involves the protection of the piperazine nitrogen atoms with a tert-butoxycarbonyl (BOC) group. This is followed by the introduction of a methyl group at the 2-position of the piperazine ring. The final step involves the formation of the maleic acid salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (BOC2O) and methyl iodide .
Industrial Production Methods
Industrial production methods for (S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines. Substitution reactions result in the formation of various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-N-Boc-2-methylpiperazine: Similar in structure but lacks the maleic acid component.
N-Boc-cis-4-azido-L-proline: Contains a piperazine ring but has different substituents.
N-Boc-cis-4-Fluoro-L-proline methyl ester: Another piperazine derivative with different functional groups.
Uniqueness
(S)- 4-N-BOC-2-METHYLPIPERAZINE MALEIC ACID is unique due to its combination of the BOC-protected piperazine ring and the maleic acid salt. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H24N2O6 |
|---|---|
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;tert-butyl (3S)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2.C4H4O4/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;5-3(6)1-2-4(7)8/h8,11H,5-7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m0./s1 |
InChI-Schlüssel |
WNMAAPZMPNCBEL-KZDSSNOQSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1CN(CCN1)C(=O)OC(C)(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



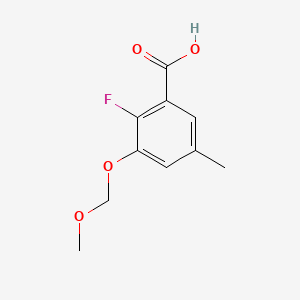

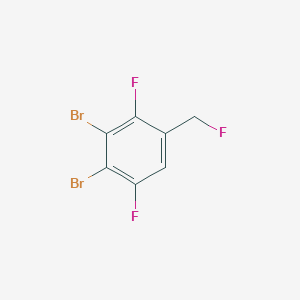
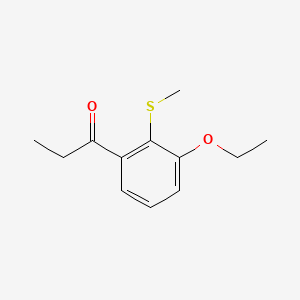
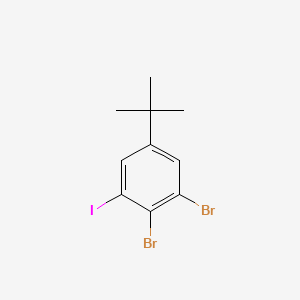

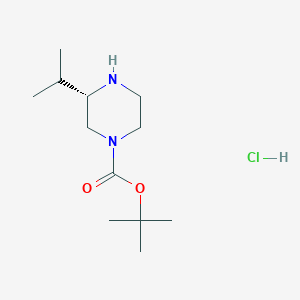
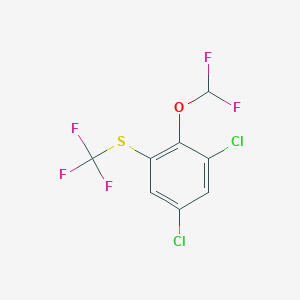
![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
